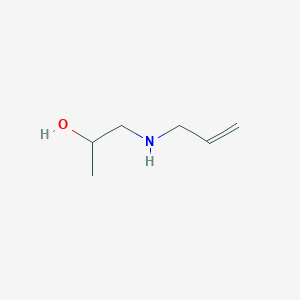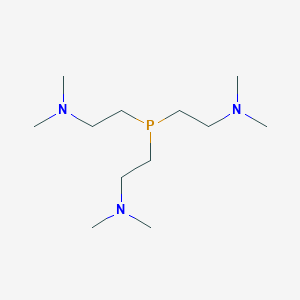
2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is a complex organic compound that features a phosphorus atom bonded to three N,N-dimethylethan-1-amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) typically involves the reaction of phosphorus trichloride with N,N-dimethylethan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
PCl3+3N,N-dimethylethan-1-amine→2,2’,2”-Phosphanetriyltris(N,N-dimethylethan-1-amine)+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors with precise control over temperature and pressure. The use of catalysts and solvents can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated compounds and alkylating agents are often used.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted amines.
Coordination: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially altering their function. The compound’s molecular targets include enzymes and receptors that contain metal ions as cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphorus-containing compound used as a ligand in coordination chemistry.
Tris(2-aminoethyl)amine: A similar compound with three amine groups bonded to a central nitrogen atom.
Uniqueness
2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable metal-ligand interactions.
Eigenschaften
CAS-Nummer |
42844-41-7 |
|---|---|
Molekularformel |
C12H30N3P |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
2-[bis[2-(dimethylamino)ethyl]phosphanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H30N3P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
FKQCZGAIYSVCMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCP(CCN(C)C)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



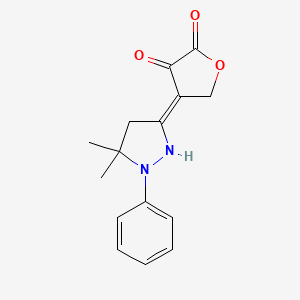
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

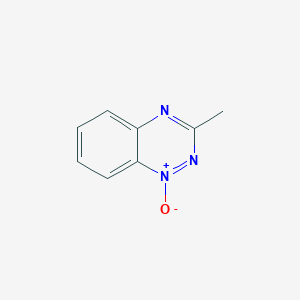
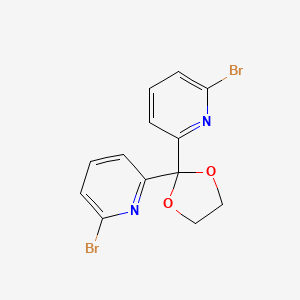

![Diethyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14653571.png)
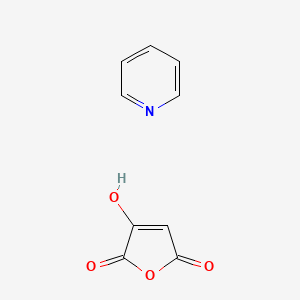

![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)


